(2E)-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Description
The compound (2E)-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is a synthetic enamide derivative featuring a benzodiazole core substituted with a methyl group and phenyl ring, coupled to a 5-nitrothiophene moiety via a conjugated α,β-unsaturated carbonyl system. The compound’s synthesis likely involves carbodiimide-mediated amide coupling, analogous to methods described for related enamide derivatives (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide) . Structural confirmation of such compounds often relies on X-ray crystallography using programs like SHELXL and visualization tools like ORTEP-3 .
Properties
IUPAC Name |
(E)-N-(2-methyl-1-phenylbenzimidazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-22-18-13-15(7-10-19(18)24(14)16-5-3-2-4-6-16)23-20(26)11-8-17-9-12-21(29-17)25(27)28/h2-13H,1H3,(H,23,26)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPUVGRDMYNPTG-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is a synthetic derivative of benzodiazole and thiophene, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula and properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₅N₃O₂S |
| Molecular Weight | 295.36 g/mol |
| IUPAC Name | This compound |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially impacting cancer cell proliferation.
- Receptor Modulation: It can bind to various receptors, modulating their activity and influencing physiological responses.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant anticancer properties. For instance, studies have shown that derivatives of benzodiazole exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Properties
Additionally, some studies suggest that this compound may possess antimicrobial activity. Benzodiazole derivatives have been reported to show efficacy against a range of bacterial strains, indicating potential as a lead compound for antibiotic development .
Case Studies
- In Vitro Studies on Cancer Cell Lines:
- Antimicrobial Testing:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of benzodiazoles often exhibit biological activities including:
- Antitumor Activity : Studies have demonstrated that compounds containing benzodiazole rings can inhibit tumor growth through various mechanisms, such as inducing apoptosis in cancer cells. For example, similar compounds have been evaluated for their anticancer properties and have shown significant cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : The presence of the nitrothiophene group may enhance the compound's ability to combat bacterial infections. Compounds with similar structures have been reported to possess broad-spectrum antimicrobial activity .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its reactivity allows for:
- Functionalization Reactions : The compound can undergo various chemical transformations, making it useful for synthesizing more complex molecules. For instance, it can participate in nucleophilic substitutions or coupling reactions to produce derivatives with enhanced properties .
Material Science
Due to its unique electronic properties, this compound can be utilized in the development of advanced materials:
- Conductive Polymers : Research has indicated that compounds with thiophene units can be incorporated into conductive polymer matrices, potentially leading to applications in organic electronics .
Case Study 1: Antitumor Evaluation
A study evaluated the anticancer efficacy of similar benzodiazole derivatives against human cancer cell lines. The results indicated that compounds with structural similarities to (2E)-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Synthesis of Derivatives
In a synthetic study, researchers synthesized several derivatives of benzodiazole-based compounds and assessed their biological activities. The findings revealed that modifications at the nitrogen position significantly influenced the biological activity and solubility of the compounds .
| Compound Name | Structure Type | Activity Type | IC50 (µM) |
|---|---|---|---|
| Compound A | Benzodiazole | Antitumor | 10 |
| Compound B | Nitrothiophene | Antimicrobial | 25 |
| Compound C | Hybrid | Antiprotozoal | 15 |
Table 2: Synthesis Pathways for Derivatives
| Reaction Type | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | (2E)-N-(2-methyl...) + Alkyl Halide | Base in DCM | 80 |
| Coupling Reaction | (2E)-N-(2-methyl...) + Aryl Boronic Acid | Pd Catalyst, Heat | 75 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, synthetic, and analytical aspects of the target compound with analogues from literature:
Key Observations:
Structural Rigidity: The target compound’s (E)-enamide configuration and benzodiazole/nitrothiophene systems enhance planarity, favoring π-π interactions and crystallinity. This contrasts with halogenated enamides (e.g., C₉H₇BrClNO), where steric bulk from halogens may reduce packing efficiency .
Synthetic Versatility : Carbodiimide-based amidation is a common strategy for enamide synthesis, as seen in the target compound and C₁₇H₁₂N₂O₃S .
Detailed Research Findings
Hydrogen Bonding and Crystal Packing
The nitro group on thiophene and benzodiazole N-H may participate in hydrogen-bonding networks, as observed in benzothiazole derivatives (e.g., C₂₀H₁₆N₄OS) . Graph-set analysis (e.g., R₂²(8) motifs) could reveal patterns similar to those in hydrazinecarboxamide crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
